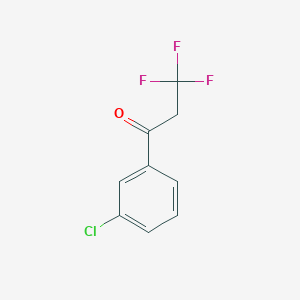

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of piperazine, a class of organic compounds that are widely used in pharmaceuticals and show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been a topic of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of 3,3,3-Trifluoropropanoic Acid : A method for preparing 3,3,3-trifluoropropanoic acid from 1-chloro-3,3,3-trifluoropropene, which involves transforming it into 3,3,3-trifluoropropanal dimethyl acetal and then into the acid using hydrogen peroxide, FeCl3, and hydrochloric acid (Komata, Akiba, Hosoi, & Ogura, 2008).

- Defluorinative Silylation : The compound undergoes Mg-promoted defluorinative silylation, transforming it into a series of 1-substituted 2,2-difluorostyrenes (Nakamura & Uneyama, 2007).

Pharmacological Applications

- Nonpeptidic Agonist of GPR14/Urotensin-II Receptor : Identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and potential drug lead (Croston et al., 2002).

Materials Science and Catalysis

- Trichloropropyl-1-Triphenylphosphorane Synthesis : Utilized for synthesizing trichloropropyl-1-triphenylphosphorane, which is useful for creating various organic compounds (Karatholuvhu & Fuchs, 2004).

Analytical Chemistry

- Solvolysis Studies : Used in studying the solvolysis rates of certain compounds, providing insights into chemical reactivity and mechanisms (Fujio, Morimoto, Kim, & Tsuno, 1997).

Crystallography and Structural Chemistry

- Crystal Structure Analysis : The compound's structural analogs have been used in crystallography studies to understand molecular configurations and interactions (Kang, Kim, Kwon, & Kim, 2015).

Organic Synthesis

- Alkoxycarbonylation Reactions : Demonstrated utility in alkoxycarbonylation of 3,3,3-trifluoropropyne, highlighting its role in organic synthesis (Scrivanti, Beghetto, & Matteoli, 2002).

Optical Properties

- Nonlinear Optical Properties : Investigated for its nonlinear optical properties, indicating potential applications in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).

Biochemical Applications

- Fungicidal Activities : Some derivatives have shown broad-spectrum fungicidal activities, suggesting its utility in agricultural and biological research (Yu et al., 2014).

Safety and Hazards

Exposure to “1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJEKCPSADYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)

![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)